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Curdlan

Thermal gelation Food hydrocolloids Process stability

Conventional hydrocolloids (agar, gelatin) fail during retort sterilization-their thermally reversible gels melt upon reheating, causing product collapse. Curdlan uniquely forms a thermo-irreversible high-set gel (≥80°C) that survives retorting, deep-frying, and microwave reheating, enabling shelf-stable ready-to-eat formulations. • Gel strength ≥600 g/cm² (2% aq.); exceeds agar at equivalent concentrations • FDA GRAS (21 CFR §172.809) & EU E424 approved for food use • 0.3% addition enables low-salt protein gels with 54.85% water holding capacity • Standardized β-(1,3)-linkage ensures lot-to-lot consistency for immunoassay use

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 54724-00-4
Cat. No. B1160675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurdlan
CAS54724-00-4
SynonymsBiopoly P;  Biopoly P 103;  Curdlan NS;  Curdran;  β-1,3-Glucan Hydrate
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
InChIKeyWQZGKKKJIJFFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curdlan: β-1,3-Glucan Gelling Agent


Curdlan (CAS 54724-00-4) is a high-molecular-weight linear polymer of glucose consisting exclusively of β-(1,3)-linked residues, produced by pure-culture fermentation from non-pathogenic bacteria such as Agrobacterium biobar (formerly Alcaligenes faecalis var. myxogenes) [1]. It is classified as a microbial exopolysaccharide and dietary fiber with gelling, thickening, and stabilizing properties [2]. Unlike many conventional hydrocolloids, curdlan is insoluble in water and most organic solvents but disperses readily in aqueous suspensions and dissolves under alkaline conditions (pH ≥12) [1]. Its defining characteristic is the ability to form two distinct types of thermogels depending on heating temperature—a low-set thermo-reversible gel (55–65°C) and a high-set thermo-irreversible gel (≥80°C)—with gel strength meeting a minimum specification of ≥600 g/cm² for a 2% aqueous suspension [1].

Why Curdlan Substitution Fails


Despite sharing the β-glucan classification with oat, barley, and yeast β-glucans, curdlan exhibits fundamentally different functional performance due to its unbranched β-(1,3)-linked backbone and concentration-dependent thermo-gelation behavior [1]. Common alternatives such as agar and gelatin form thermally reversible gels that melt upon reheating, whereas curdlan uniquely produces a thermo-irreversible high-set gel when heated above 80°C—a property that agar and gelatin cannot replicate [2]. Moreover, the gel strength of curdlan at equivalent concentrations exceeds that of agar, and its textural profile lies between the brittleness of agar and the extensibility of gelatin [3]. These distinctions are not merely qualitative; they translate directly into quantifiable differences in process tolerance, product stability, and functional outcomes in complex food matrices, rendering generic substitution without reformulation ineffective and often technically infeasible.

Curdlan: Head-to-Head Comparison


Thermo-Irreversible Gelation vs. Agar and Gelatin

Curdlan forms a thermo-irreversible high-set gel when heated to ≥80°C, whereas agar and gelatin form only thermo-reversible gels that melt upon reheating [1]. This distinction is concentration-dependent: increasing curdlan concentration lowers the irreversible gel formation temperature below the standard 80°C threshold, a tunability absent in agar and gelatin systems [2].

Thermal gelation Food hydrocolloids Process stability

Gel Strength vs. Agar

Curdlan exhibits gel strength that exceeds agar at the same concentration, with values ranging from 730 g/cm² (2% suspension, 90°C) to 831 g/cm² (30 g/L, boiling water, 10 min) [1][2]. At concentrations ≥3%, curdlan gel strength rises sharply and surpasses agar, positioning its textural properties between the brittleness of agar and the ductility of gelatin [3].

Gel strength Texture analysis Food formulation

FDA GRAS Approval Precedence

Curdlan received FDA approval as a direct food additive under 21 CFR § 172.809 in December 1996, making it the third fermentation-derived polysaccharide approved after xanthan gum and gellan gum [1][2]. This regulatory milestone predates many newer hydrocolloid approvals and provides a well-established safety and usage framework absent for numerous alternative β-glucan preparations that lack FDA food additive status.

Regulatory status GRAS Food additive

Myofibrillar Protein Digestibility vs. Oat β-Glucan

In a direct comparative study with myofibrillar protein (MP) gels, pre-hydrated curdlan at 1.0% addition reduced in vitro protein digestibility by 14.04%, a significantly stronger effect than β-glucan from oats [1]. Furthermore, thermo-reversible curdlan gel (TRC) reduced MP digestibility to 66.67% versus 70.93% for thermo-irreversible curdlan gel (TIRC), demonstrating that curdlan's gelation form modulates digestibility outcomes [2].

Protein digestibility Meat analogs Functional foods

Curdlan: Application Scenarios


Retort and Microwave Stability for Processed Foods

Leverages curdlan's thermo-irreversible high-set gel (≥80°C) to maintain structural integrity during retort sterilization, deep-frying, and microwave reheating—conditions under which agar and gelatin gels would melt and collapse [1]. Applicable to ready-to-eat meals, canned soups, and shelf-stable desserts where post-processing thermal stability is non-negotiable. The FDA GRAS status (21 CFR § 172.809) ensures regulatory compliance for these applications [2].

Low-Salt Meat Products and Clean-Label Meat Analogs

Curdlan at 0.3% addition improves gel strength of low-salt myofibrillar protein gels to 0.18 N (TRC) or 0.17 N (TIRC) while enhancing water holding capacity to 54.85% and 49.05%, respectively [1]. This enables salt reduction without compromising texture—a critical advantage over non-gelling β-glucans. Additionally, curdlan reduces in vitro protein digestibility by 14.04% at 1.0% addition, supporting satiety claims in plant-based meat analogs [2].

Fat Replacement and Texture Improvement in Emulsified Meats

Curdlan's gel strength superiority over agar at equivalent concentrations (≥3%) and its textural profile between agar brittleness and gelatin ductility enable partial fat replacement in frankfurters and emulsified sausages [1]. The addition of 0.1–0.5% thermo-reversible or thermo-irreversible curdlan gels improves gumminess, springiness, and resilience of meat batters, providing a clean-label alternative to phosphate-based texture enhancers [2].

Controlled Innate Immune Stimulation

Curdlan (β-(1,3)-glucan) induces moderate-to-strong cytokine production (IL-1β, IL-6, IL-8, TNF-α) in human whole blood assays, distinguishing it from other β-glucan preparations that induce only low or undetectable cytokine levels [1]. This makes curdlan a valuable positive control or standardized immunostimulant in innate immunity research, where lot-to-lot consistency and defined β-(1,3)-linkage are essential for reproducible results.

Technical Documentation Hub

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47 linked technical documents
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